(E)-N-[5-[2-(benzhydrylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
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Overview
Description
(E)-N-[5-[2-(benzhydrylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiadiazole ring, which is known for its diverse biological activities, and a benzhydrylamino group, which contributes to its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[5-[2-(benzhydrylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazide and carbon disulfide. The benzhydrylamino group is introduced via nucleophilic substitution reactions, and the final product is obtained through condensation reactions with appropriate aldehydes or ketones under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[5-[2-(benzhydrylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The benzhydrylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[5-[2-(benzhydrylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the enhancement of material performance and the development of new technologies .
Mechanism of Action
The mechanism of action of (E)-N-[5-[2-(benzhydrylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring can inhibit enzyme activity by binding to the active site, while the benzhydrylamino group can enhance binding affinity and specificity. This dual interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 2-phenyl-1,3,4-thiadiazole
- 5-amino-1,3,4-thiadiazole-2-thiol
- 2-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
What sets (E)-N-[5-[2-(benzhydrylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-N-[5-[2-(benzhydrylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c31-22(17-16-19-10-4-1-5-11-19)28-25-29-30-26(34-25)33-18-23(32)27-24(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,24H,18H2,(H,27,32)(H,28,29,31)/b17-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDYPZFQEVDZSJ-WUKNDPDISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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